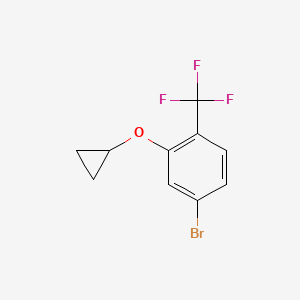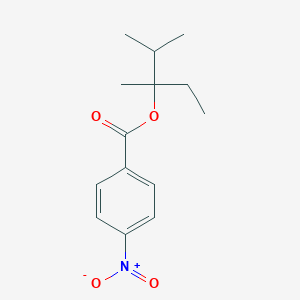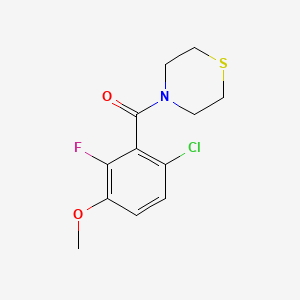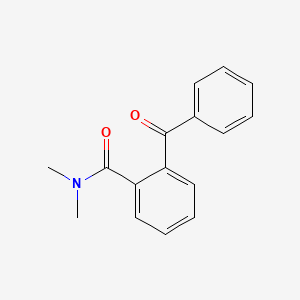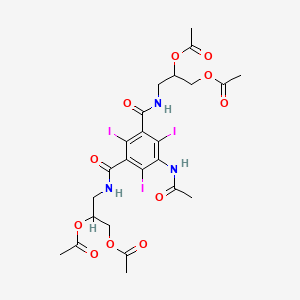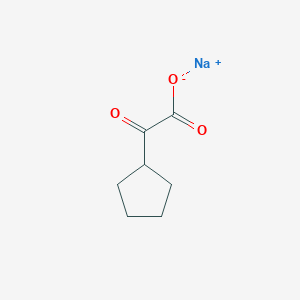
2-(Acetylamino)tridecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)tridecanoic acid is a synthetic organic compound that belongs to the class of fatty acids It is characterized by the presence of an acetylamino group attached to the second carbon of a tridecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)tridecanoic acid typically involves the acetylation of tridecanoic acid. One common method is the reaction of tridecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(Acetylamino)tridecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tridecanoic acid derivatives.
科学的研究の応用
2-(Acetylamino)tridecanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-(Acetylamino)tridecanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The acetylamino group plays a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
Tridecanoic acid: A straight-chain saturated fatty acid with similar structural features but lacking the acetylamino group.
2-Aminotridecanoic acid: Similar structure but with an amino group instead of an acetylamino group.
2-(Acetylamino)dodecanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
2-(Acetylamino)tridecanoic acid is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties
特性
CAS番号 |
5440-49-3 |
|---|---|
分子式 |
C15H29NO3 |
分子量 |
271.40 g/mol |
IUPAC名 |
2-acetamidotridecanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19) |
InChIキー |
AFNMDHNYMYZBIO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


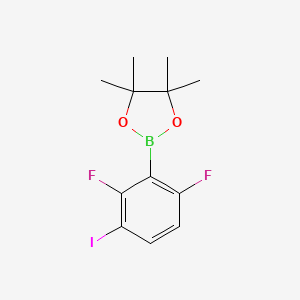
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)

![Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14020809.png)
![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)
![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)

